Cas no 946409-13-8 (tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate)

Technical Introduction: tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its piperazine and formylpyridine functional groups. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic applications. The formyl group at the 4-position of the pyridine ring offers reactivity for further derivatization, such as condensation or nucleophilic addition reactions. This compound is commonly employed in pharmaceutical and agrochemical research, where its structural features enable the construction of complex heterocyclic frameworks. Its well-defined purity and consistent performance make it a reliable choice for high-precision synthetic workflows.
tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate structure
946409-13-8 structure
Product Name:tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate
CAS No:946409-13-8
MF:C15H21N3O3
MW:291.345543622971
MDL:MFCD09966145
CID:1001135
PubChem ID:28765099
Update Time:2025-11-07

tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate
    • tert-butyl 4-(4-formylpyridin-2-yl)piperazine-1-carboxylate
    • MFCD09966145
    • FT-0742705
    • DTXSID40651616
    • 946409-13-8
    • DB-079980
    • MDL: MFCD09966145
    • Inchi: 1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-10-12(11-19)4-5-16-13/h4-5,10-11H,6-9H2,1-3H3
    • InChI Key: HYYDJLGOSKKGBL-UHFFFAOYSA-N
    • SMILES: O(C(N1CCN(C2C=C(C=O)C=CN=2)CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 291.15829154g/mol
  • Monoisotopic Mass: 291.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62.7Ų

tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D619472-1g
tert-butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate
946409-13-8 95%
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eNovation Chemicals LLC
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tert-butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate
946409-13-8 95%
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eNovation Chemicals LLC
D619472-1g
tert-butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate
946409-13-8 95%
1g
$1150 2025-02-28

Additional information on tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate: A Comprehensive Overview

tert-Butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate, identified by the CAS number 946409-13-8, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of piperazine derivatives, which are widely recognized for their versatility in various chemical and biological applications. The structure of this compound features a piperazine ring substituted with a tert-butyl group at position 1 and a 4-formylpyridin-2-yl group at position 4. These substituents contribute to its unique chemical properties and potential biological activities.

The synthesis of tert-butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. The tert-butyl group serves as a protecting group during the synthesis, ensuring the stability of the intermediate compounds. The introduction of the 4-formylpyridin-2-yl group is achieved through a coupling reaction, which is critical for maintaining the integrity of the piperazine ring system.

Recent studies have highlighted the potential of piperazine derivatives in drug design, particularly in targeting various disease states such as cancer, neurodegenerative disorders, and infectious diseases. The presence of the formyl group in this compound introduces additional functional diversity, enabling interactions with biological targets such as enzymes and receptors. This makes tert-butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate a promising candidate for further exploration in medicinal chemistry.

In terms of pharmacological properties, this compound exhibits moderate solubility in aqueous solutions, which is essential for its bioavailability. Its stability under physiological conditions has also been assessed, indicating that it maintains its structural integrity during metabolic processes. These attributes are crucial for its potential use as a drug candidate or as an intermediate in the synthesis of more complex molecules.

The application of computational chemistry tools has provided deeper insights into the molecular interactions of tert-butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate. Docking studies have revealed potential binding modes with key therapeutic targets, suggesting that this compound could serve as a lead structure for drug development. Furthermore, recent advancements in high-throughput screening techniques have enabled researchers to evaluate its activity against a wide range of biological targets, thereby expanding its potential applications.

In conclusion, tert-butyl 4-(4-formylpyrid-2-yl)piperazine-1-carboxylate (CAS No. 946409-13-8) represents a valuable addition to the arsenal of chemical entities being explored for therapeutic purposes. Its unique structure, combined with promising pharmacological properties and recent research findings, underscores its potential as a key player in future drug discovery efforts.

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